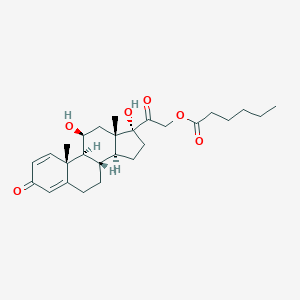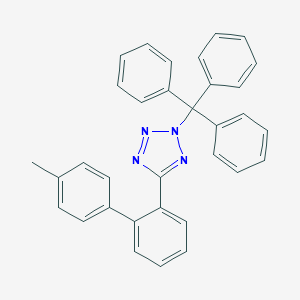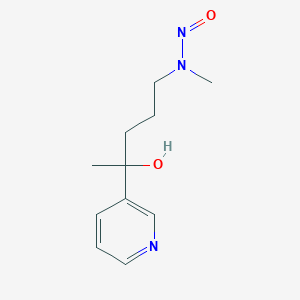
2,4-二氨基吡啶
描述
Synthesis Analysis
The synthesis of derivatives and complexes related to 2,4-Diaminopyridine showcases a range of methodologies. For example, the synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine highlight the reactivity of the compound with other chemicals to form new compounds with distinct molecular structures. These reactions often involve the formation of Schiff bases through condensation reactions, demonstrating the versatility of 2,4-DAP in synthetic chemistry (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Molecular Structure Analysis
The molecular structure of 2,4-DAP and its derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the details of the atomic arrangement and highlight the presence of intermolecular hydrogen-bonded dimers in the crystalline state. The crystal structure analysis provides insight into the tautomeric forms of these compounds, establishing the dominance of certain forms in solution and solid state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
Chemical reactions involving 2,4-DAP demonstrate its reactivity and the ability to form complexes with metals. Studies on the syntheses and electronic spectroscopy of [PtL(L')][ClO4] complexes indicate that 2,4-DAP can interact with metal centers, affecting the electronic properties and stabilities of these complexes. These interactions are crucial for understanding the chemical behavior and potential applications of 2,4-DAP in materials science and catalysis (Yip, Suwarno, & Vittal, 2000).
Physical Properties Analysis
The physical properties of 2,4-DAP and its derivatives, such as solubility, melting points, and crystal structures, have been characterized to provide a foundational understanding of its behavior in various conditions. These properties are essential for the development of pharmaceutical forms and for the application of 2,4-DAP in different fields.
Chemical Properties Analysis
The chemical properties of 2,4-DAP, including its stability under various conditions, reactivity with different chemical reagents, and the formation of complexes, have been a focus of research. Stability studies, for instance, explore how 2,4-DAP degrades under oxidative stress, revealing its potential vulnerabilities and guiding the development of more stable derivatives for industrial and pharmaceutical applications (Raust, Goulay-Dufaÿ, Hoang, Pradeau, Guyon, & Do, 2007).
科学研究应用
1. Anti-Tubercular Activities
- Summary of Application : 2,4-Diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular activities. The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is believed to be an important drug target in anti-TB drug development .
- Methods of Application : The compounds were designed to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry . The iodides were reacted with substituted phenylboronic acid in the presence of Pd (dbpf)Cl 2 and K 2 CO 3 in EtOH/toluene/H 2 O at 90 °C for 24 h .
- Results or Outcomes : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
2. Crystal Structure and Supramolecular Features
- Summary of Application : The crystal structures and the supramolecular architectures of a series of novel salts originating from 2,4-diaminopyrimidine and four different chain dicarboxylic acids are reported .
- Methods of Application : The compounds were synthesized in good to high yields from 2,4-diaminopyrimidine and appropriate dicarboxylic acids .
- Results or Outcomes : Despite the similar structures of the compounds, subtle but important differences are observed in their crystal packing and H-bonding patterns .
3. Hair Loss Treatment
- Summary of Application : One of the simplest analogues of 2,4-diaminopyrimidine—2,4-diaminopyrimidine 3-oxide (2,4-DPO, Kopexil) and its derivative, Minoxidil are used in hair loss treatment to reduce hair shedding and increase hair mass and density .
- Results or Outcomes : Many users have reported a reduction in hair shedding and an increase in hair mass and density .
4. Chemosensor for Formaldehyde
- Summary of Application : A chemosensor based on 3,3′-(4-(2-amino-4,5-dimethoxyphenyl) pyridine-2,6-diyl) dianiline was synthesized and found that it could detect formaldehyde through fluorescence enhancement .
- Methods of Application : The chemosensor is typically exposed to a sample suspected of containing formaldehyde, and the fluorescence is measured .
- Results or Outcomes : The chemosensor showed a visible fluorescence enhancement in the presence of formaldehyde .
5. Treatment for Lambert-Eaton Myasthenic Syndrome
- Summary of Application : 3,4-Diaminopyridine (3,4-DAP) is used in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder of neuromuscular transmission .
- Methods of Application : The efficacy and safety of 3,4-DAP in patients with LEMS were examined through a meta-analysis of randomized controlled trials .
- Results or Outcomes : The pooled results of randomized controlled trials demonstrated that 3,4-DAP has a significant effect on LEMS treatment, with improvements in muscle strength score and compound muscle action potentials (CMAP) amplitude .
6. Treatment for Myasthenia Gravis
- Summary of Application : 3,4-Diaminopyridine (3,4-DAP) is also used in the treatment of Myasthenia Gravis, another autoimmune neuromuscular disease .
- Methods of Application : The effects and tolerability of 3,4-DAP in patients with anti-AChR myasthenia gravis were assessed .
- Results or Outcomes : The study found that 3,4-DAP can lead to clinical and electrophysiological improvement in myasthenic syndrome .
安全和危害
2,4-Diaminopyridine is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is fatal if swallowed or inhaled . Proper safety measures, including wearing protective equipment and ensuring adequate ventilation, should be taken when handling this chemical .
属性
IUPAC Name |
pyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-8-5(7)3-4/h1-3H,(H4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFLKGMDBKQMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196723 | |
| Record name | 2,4-Diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyridine | |
CAS RN |
461-88-1 | |
| Record name | 2,4-Diaminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96832TI6EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)








